molecular formula C14H13Cl B12534930 1,1'-Biphenyl, 4'-chloro-2,6-dimethyl- CAS No. 724423-52-3

1,1'-Biphenyl, 4'-chloro-2,6-dimethyl-

Cat. No.: B12534930
CAS No.: 724423-52-3
M. Wt: 216.70 g/mol
InChI Key: HMSKQKDJYMYTKP-UHFFFAOYSA-N
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Description

1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is an organic compound belonging to the biphenyl family It consists of two benzene rings connected by a single bond, with chlorine and methyl substituents at specific positions

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- can be synthesized through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions typically include a base, such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- often involves large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The compound can be reduced to form different biphenyl derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

    Substitution Reactions: Products include various substituted biphenyl derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include reduced biphenyl derivatives with altered functional groups.

Scientific Research Applications

1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- involves its interaction with specific molecular targets. The chlorine and methyl substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved include electrophilic and nucleophilic interactions, which can lead to the formation of stable complexes with biological molecules .

Comparison with Similar Compounds

Uniqueness: 1,1’-Biphenyl, 4’-chloro-2,6-dimethyl- is unique due to the presence of both chlorine and methyl substituents, which impart distinct chemical properties. These substituents influence the compound’s reactivity, making it suitable for specific applications in synthesis and industry .

Properties

CAS No.

724423-52-3

Molecular Formula

C14H13Cl

Molecular Weight

216.70 g/mol

IUPAC Name

2-(4-chlorophenyl)-1,3-dimethylbenzene

InChI

InChI=1S/C14H13Cl/c1-10-4-3-5-11(2)14(10)12-6-8-13(15)9-7-12/h3-9H,1-2H3

InChI Key

HMSKQKDJYMYTKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

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